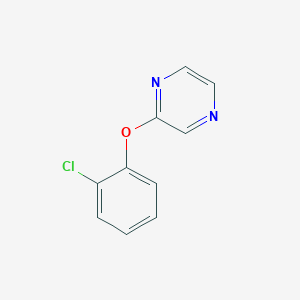

2-(2-chlorophenoxy)pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-chlorophenoxy)pyrazine is a heterocyclic organic compound that features a pyrazine ring substituted with a 2-chlorophenoxy group

Mechanism of Action

Target of Action

It is known that pyrazine derivatives, including piperazine, have a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

It is known that pyrazine derivatives exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . The interaction of the compound with its targets likely involves these activities.

Biochemical Pathways

Pyrrolopyrazine derivatives, which include pyrazine rings, have been found to exhibit more antibacterial, antifungal, and antiviral activities, while 5h-pyrrolopyrazine derivatives showed more activity on kinase inhibition . These activities suggest that the compound may affect related biochemical pathways.

Result of Action

Given the wide range of biological activities exhibited by pyrazine derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .

Action Environment

It is known that the synthesis of piperazine derivatives, which include pyrazine rings, can be influenced by various conditions, such as the presence of sulfonium salts, the ugi reaction, ring opening of aziridines under the action of n-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Biochemical Analysis

Biochemical Properties

For instance, introducing more pyrazine rings into a molecule can decrease the energy levels of the lowest unoccupied molecular orbitals (LUMOs), aiding electron transfer . The number and positions of the pyrazine rings can greatly influence the molecular packing in crystals, thereby affecting the intermolecular electronic coupling .

Cellular Effects

Pyrazines have been shown to demonstrate biological activities relevant to the treatment of disease . They have been associated with potential therapeutic value, including several clinically used agents .

Molecular Mechanism

The molecular mechanism of action of 2-(2-chlorophenoxy)pyrazine is not well-defined. Pyrazines have been shown to exhibit a wide range of biological functions, including antibacterial, antiviral, and anticancer properties . They can modulate a number of cancer cell lines, inhibit a number of pathological microorganisms and parasites, and control a number of signaling molecules and cascades related to disease modification .

Temporal Effects in Laboratory Settings

It has been suggested that the single layer of CrCl2(pyrazine)2 might realize one or some of these interaction-driven states based on the QBCP protected by C4 symmetry .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. It is common practice in pharmacological studies to observe threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Two different pathways for the biosynthesis of alkyl-substituted pyrazines have been proposed .

Subcellular Localization

The prediction of protein subcellular localization is of great relevance for proteomics research .

Preparation Methods

The synthesis of 2-(2-chlorophenoxy)pyrazine typically involves the reaction of 2-chlorophenol with pyrazine. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(2-chlorophenoxy)pyrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions for these reactions include the use of palladium catalysts for hydrogenation, bases like sodium hydroxide for nucleophilic substitution, and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed from these reactions include pyrazine N-oxides, amine derivatives, and various substituted pyrazines.

Scientific Research Applications

2-(2-chlorophenoxy)pyrazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

2-(2-chlorophenoxy)pyrazine can be compared with other similar compounds such as:

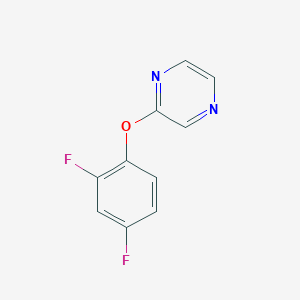

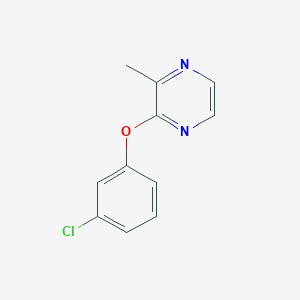

2-(2-bromophenoxy)pyrazine: Similar in structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.

2-(2-fluorophenoxy)pyrazine: The presence of a fluorine atom can significantly alter the compound’s properties, including its lipophilicity and metabolic stability.

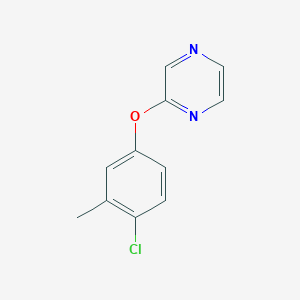

2-(2-methylphenoxy)pyrazine: The methyl group can influence the compound’s electronic properties and steric effects, leading to variations in its chemical behavior and applications.

Properties

IUPAC Name |

2-(2-chlorophenoxy)pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-8-3-1-2-4-9(8)14-10-7-12-5-6-13-10/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZIVPLKDHXNAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC=CN=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6442410.png)

![5-fluoro-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442415.png)

![N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6442435.png)

![N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6442442.png)

![5-fluoro-2,4-dimethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442450.png)

![4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442457.png)

![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6442482.png)

![N-[1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6442484.png)

![6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine](/img/structure/B6442498.png)

![5-fluoro-2,4-dimethyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442512.png)

![4,5-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442520.png)